L-Glutaminyl-L-histidyl-L-prolinamide
Description
Propriétés
Numéro CAS |
28613-24-3 |
|---|---|
Formule moléculaire |
C16H25N7O4 |
Poids moléculaire |
379.41 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1 |
Clé InChI |
OMVPJCGXXLHHPO-SRVKXCTJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Thyrotropin-Releasing Hormone (TRH)
- Structure : TRH (pGlu-His-Pro-NH₂) shares two residues with Gln-His-Pro-NH₂ but features a cyclized N-terminal pGlu.
- Biological Activity : TRH is 10–100× more potent than Gln-His-Pro-NH₂ in stimulating TSH release due to its resistance to enzymatic degradation and higher receptor affinity .
- Enzymatic Processing : Gln-His-Pro-NH₂ requires QC-mediated cyclization to become bioactive, whereas TRH is already in its active form .
Gonadotropin-Releasing Hormone (GnRH) Analogs
- Structure : GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) shares the N-terminal pGlu motif but has a longer peptide chain.
- Activity: Synthetic GnRH analogs, such as those studied by Arnold et al. (1974), exhibit modified receptor binding and prolonged half-life compared to Gln-His-Pro-NH₂, which lacks receptor-targeted modifications .
Sulfolipids from Microalgae
- Structure: Sulfolipids (e.g., sulfoquinovosyldiacylglycerols) are non-peptidic compounds with glycolipid backbones.
- Function : These compounds inhibit QC (IC₅₀ ~0.5 µM), a key enzyme in TRH biosynthesis and amyloid-β peptide pyroglutamation in Alzheimer’s disease. In contrast, Gln-His-Pro-NH₂ serves as a QC substrate rather than an inhibitor .
[¹¹C]PBD150 (Radioactive QC Inhibitor)
- Structure : A small-molecule inhibitor labeled with carbon-11.
- Application: Used in PET imaging to study QC activity in Alzheimer’s models. Unlike Gln-His-Pro-NH₂, it directly targets QC for diagnostic purposes .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- QC Dependency : Gln-His-Pro-NH₂’s bioactivity is contingent on QC-mediated cyclization, a step bypassed in TRH and targeted by sulfolipid inhibitors .
- Structural Stability: Computational studies suggest that nonenzymatic cyclization of Gln-His-Pro-NH₂ is less favorable than enzymatic pathways, limiting its endogenous conversion to TRH .
- Therapeutic Potential: While sulfolipids and [¹¹C]PBD150 show promise in Alzheimer’s research, Gln-His-Pro-NH₂ remains primarily a tool for studying TRH biosynthesis .
Q & A
Q. What mechanistic studies elucidate the peptide’s role in modulating cellular pathways?
- Methodological Answer : Combine RNA-seq and phosphoproteomics to identify downstream targets. Use CRISPR-Cas9 knockouts of putative receptors (e.g., GPCRs) to validate signaling pathways. For functional assays, measure second messengers (cAMP, Ca²⁺) via ELISA or fluorescent probes .
Data Analysis and Reporting Guidelines
- Contradictory Results : Replicate experiments across independent labs with standardized protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Disclose batch-to-batch variability in peptide synthesis .
- Preclinical Reporting : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Provide raw data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
